Cas no 651329-38-3 (1,3-Benzenediamine, 5-[2,2'-bithiophen]-5-yl-N,N,N',N'-tetraphenyl-)
651329-38-3 structure
Product Name:1,3-Benzenediamine, 5-[2,2'-bithiophen]-5-yl-N,N,N',N'-tetraphenyl-
CAS-nummer:651329-38-3
MF:C38H28N2S2
MW:576.772326469421
CID:405588
PubChem ID:57679053
Update Time:2025-04-19
1,3-Benzenediamine, 5-[2,2'-bithiophen]-5-yl-N,N,N',N'-tetraphenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Benzenediamine, 5-[2,2'-bithiophen]-5-yl-N,N,N',N'-tetraphenyl-
- 1-N,1-N,3-N,3-N-tetraphenyl-5-(5-thiophen-2-ylthiophen-2-yl)benzene-1,3-diamine
- SCHEMBL13416026
- 5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine
- DTXSID30727490
- 651329-38-3
-
- Inchi: 1S/C38H28N2S2/c1-5-14-30(15-6-1)39(31-16-7-2-8-17-31)34-26-29(36-23-24-38(42-36)37-22-13-25-41-37)27-35(28-34)40(32-18-9-3-10-19-32)33-20-11-4-12-21-33/h1-28H
- InChI-sleutel: JLHPQKNMYVQSDG-UHFFFAOYSA-N
- LACHT: S1C(C2=CC=CS2)=CC=C1C1C=C(C=C(C=1)N(C1C=CC=CC=1)C1C=CC=CC=1)N(C1C=CC=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 576.16964
- Monoisotopische massa: 576.16939125g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 42
- Aantal draaibare bindingen: 8
- Complexiteit: 713
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 11.1
- Topologisch pooloppervlak: 63Ų
Experimentele eigenschappen
- PSA: 6.48
1,3-Benzenediamine, 5-[2,2'-bithiophen]-5-yl-N,N,N',N'-tetraphenyl- Gerelateerde literatuur
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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